

1-Bromo-4-ethoxy-2,3-difluorobenzene molecular structure and wei

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Compound of Interest

Compound Name: 1-Bromo-4-ethoxy-2,3-difluorobenzene

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An In-Depth Technical Guide to **1-Bromo-4-ethoxy-2,3-difluorobenzene**: A Key Fluorinated Building Block for Advanced Synthesis

This guide provides an in-depth technical overview of **1-Bromo-4-ethoxy-2,3-difluorobenzene** (CAS No. 156573-09-0), a pivotal fluorinated building block for medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular characteristics, the strategic rationales for its synthetic applications, and detailed protocols, grounding our discussion in authoritative literature to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds are of immense interest. The incorporation of fluorine atoms into organic molecules can profoundly influence key properties such as metabolic stability, lipophilicity, binding affinity, and minimal steric impact.^{[2][3]} This "fluorine effect" is a cornerstone of contemporary drug design, with fluorinated compounds consistently representing a significant portion of newly approved drugs.^[4]

1-Bromo-4-ethoxy-2,3-difluorobenzene emerges as a particularly valuable intermediate in this context. Its unique substitution pattern—a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms, and an ethoxy group—offers a versatile platform for constructing complex molecular architectures with tailored pharmacodynamic and pharmacokinetic profiles.^[5]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a synthetic building block dictate its reactivity and handling. **1-Bromo-4-ethoxy-2,3-difluorobenzene** is a colorless liquid at room temperature, possessing the key structural and physical properties summarized below.

Molecular Identity and Structure

The arrangement of substituents on the benzene ring is key to the compound's utility. The bromine atom serves as a handle for metallation or palladium-catalyzed cross-coupling reactions. The vicinal difluoro arrangement significantly influences the electronic nature of the ring, and the ethoxy group modulates solubility and potential hydrogen bonding.

Caption: Molecular structure of **1-Bromo-4-ethoxy-2,3-difluorobenzene**.

Physicochemical Data Summary

The following table consolidates the key quantitative data for this compound, essential for experimental planning and safety assessment.

Property	Value	Source(s)
CAS Number	156573-09-0	[6]
Molecular Formula	C ₈ H ₇ BrF ₂ O	[6]
Molecular Weight	237.04 g/mol	[6]
IUPAC Name	1-bromo-4-ethoxy-2,3-difluorobenzene	[6]
Appearance	Off-white to light yellow solid/powder	N/A
Melting Point	31 °C	[3]
Boiling Point	222.7 °C (at 760 mmHg)	[3]
Density	1.534 g/cm ³	[3]
Flash Point	107.2 °C	[3]
SMILES	CCOC1=C(C(=C(C=C1)Br)F)F	[6]
InChIKey	OJZVBJOHBGYINN-UHFFFAOYSA-N	[7]

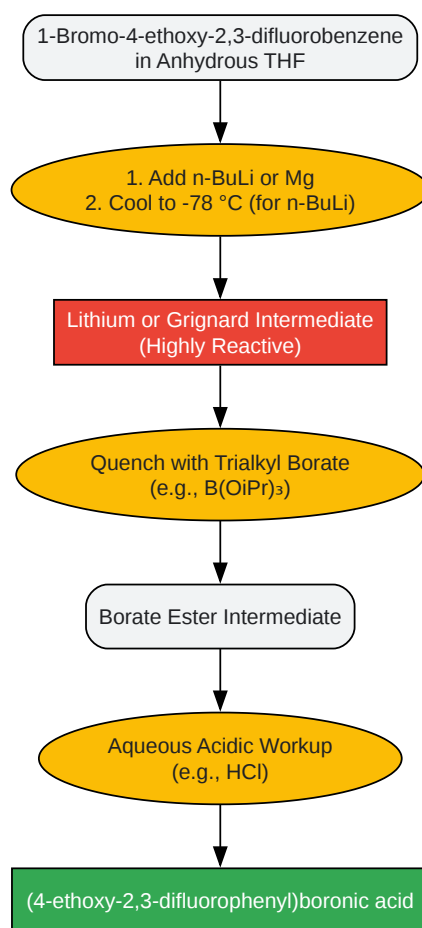
Core Application: Precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid

A primary and high-value application for **1-Bromo-4-ethoxy-2,3-difluorobenzene** in medicinal chemistry is its role as a direct precursor to (4-ethoxy-difluorophenyl)boronic acid (CAS 212386-71-5). [7][8][9] Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning process for forming carbon-carbon bonds.

The conversion of the bromo-compound into the corresponding boronic acid provides a stable, versatile intermediate that allows for the precise installation of the difluorophenyl moiety into a target molecule. This is a critical step in the synthesis of many complex active pharmaceutical ingredients (APIs).

Synthetic Workflow: Borylation

The transformation is typically achieved via a halogen-metal exchange followed by quenching with a borate ester. This process must be conducted under appropriate conditions and an inert atmosphere to prevent quenching of the highly reactive organometallic intermediate.



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Caption: General workflow for the synthesis of the corresponding boronic acid.

Exemplary Protocol: Synthesis of (4-ethoxy-2,3-difluorophenyl)boronic acid

This protocol is a representative procedure based on standard organometallic techniques. Note: This reaction is highly sensitive to air and moisture a trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).

- Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with **1-Br difluorobenzene** (1.0 eq).
- Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C at this temperature for 1 hour to ensure complete halogen-metal exchange.
- Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.
- Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- Quench & Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred for 1 hour.
- Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure boronic acid.

Application in Grignard Reactions: A Published Example

Patents detailing the synthesis of complex molecules for applications such as liquid crystals provide concrete, field-proven examples of this compound. For example, it is used to generate a Grignard reagent for subsequent nucleophilic addition.^[10]

Protocol: Grignard Formation and Addition to a Ketone

This protocol is adapted from patent literature and demonstrates the compound's reactivity.^[10]

- Grignard Reagent Preparation: A flask containing magnesium turnings (1.1 eq) in anhydrous THF is activated (e.g., with an iodine crystal). A solution of **2,3-difluorobenzene** (1.0 eq) in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is gently heated if necessary to maintain a controlled temperature (e.g., 40-60 °C) to ensure complete formation.
- Nucleophilic Addition: A solution of a ketone, such as 1,4-dioxaspiro[4.5]decan-8-one (0.8 eq), in THF is added dropwise to the freshly prepared Grignard reagent, maintaining the temperature in the range of 50-60 °C.
- Reaction Monitoring & Workup: The reaction is stirred for an additional hour after addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).
- Quench: Upon completion, the reaction is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol is then purified using standard techniques.

Analytical and Quality Control Considerations

For researchers synthesizing or using this compound, rigorous analytical characterization is essential to confirm identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum should show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and two aromatic signals (typically 6.8-7.5 ppm), showing complex splitting due to H-H and H-F coupling.
 - ¹³C NMR: The spectrum will show 8 distinct carbon signals, with the carbons attached to fluorine exhibiting large C-F coupling constants.
 - ¹⁹F NMR: Two distinct resonances are expected, appearing as doublets (or more complex multiplets) due to F-F and F-H coupling.
- Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br in a 1:1 ratio). The molecular ion peak (M⁺) would appear at m/z 236 and 238.
- Chromatography: Purity should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety and Handling

1-Bromo-4-ethoxy-2,3-difluorobenzene is a chemical intermediate and must be handled with appropriate precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[11]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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